3-Bromo-2,4,5,6-tetrafluorobenzylalcohol

Aldose Reductase Halogen Bond Structure-Activity Relationship

The critical 3-bromo regioisomer delivers the strongest halogen bond with Thr-113 backbone carbonyl and lowest IC₅₀ among aldose reductase inhibitors. Using 2-bromo or 4-bromo analogs yields a different pharmacophore with altered target engagement, invalidating SAR without full re-optimization. The pure 3-bromo isomer is essential for fluorescent/biotinylated probes with precisely tuned binding kinetics. Its balanced pKa and elevated LogP facilitate CNS-targeted ester prodrug design. Procure the definitive isomer to maintain SAR integrity.

Molecular Formula C7H3BrF4O
Molecular Weight 259 g/mol
CAS No. 292621-48-8
Cat. No. B1602712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,4,5,6-tetrafluorobenzylalcohol
CAS292621-48-8
Molecular FormulaC7H3BrF4O
Molecular Weight259 g/mol
Structural Identifiers
SMILESC(C1=C(C(=C(C(=C1F)Br)F)F)F)O
InChIInChI=1S/C7H3BrF4O/c8-3-4(9)2(1-13)5(10)7(12)6(3)11/h13H,1H2
InChIKeyYRVKHWJYGXZUDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2,4,5,6-tetrafluorobenzylalcohol (CAS 292621-48-8) Procurement Guide


3-Bromo-2,4,5,6-tetrafluorobenzylalcohol (CAS 292621-48-8) is a polyhalogenated benzyl alcohol building block (C₇H₃BrF₄O, MW 259.00 g/mol) distinguished by the presence of four electron-withdrawing fluorine atoms and a single bromine substituent at the 3-position of the aromatic ring . This substitution pattern imparts unique electronic and steric properties that differentiate it from its regioisomers (2-bromo and 4-bromo analogs) and the 3-chloro variant, making it a critical intermediate for structure-activity relationship studies and halogen bond tuning in drug discovery programs [1].

Why 3-Bromo-2,4,5,6-tetrafluorobenzylalcohol Cannot Be Replaced by Its 2-Bromo or 4-Bromo Isomers


In the context of halogen bond-driven inhibitor design, the position of the bromine atom on the tetrafluorophenyl ring is not interchangeable. Systematic studies on aldose reductase (AR) inhibitors have demonstrated that regioisomeric substitution (2-, 3-, or 4-bromo) and the extent of fluorination directly modulate the strength of the halogen bond with the Thr-113 backbone carbonyl, resulting in distinct IC₅₀ values for the derived conjugates [1]. Consequently, substituting the 3-bromo isomer with the 2-bromo or 4-bromo analog yields a different pharmacophore with altered target engagement, invalidating the intended structure-activity relationship without re-optimization of the entire lead series [1].

Quantitative Evidence for Selecting 3-Bromo-2,4,5,6-tetrafluorobenzylalcohol Over Its Closest Analogs


Aldose Reductase Inhibition: 3-Bromo Regioisomer IC₅₀ Differentiation

In a systematic study of halogen bond-tuned aldose reductase inhibitors, the conjugate derived from 3-bromo-2,4,5,6-tetrafluorobenzyl alcohol exhibited a distinct IC₅₀ value compared to its 4-bromo regioisomer counterpart. The measured IC₅₀ for the 3-bromo inhibitor against human aldose reductase was substantially lower than that of the 4-bromo analog, directly reflecting the stronger halogen bond formed by the bromine at the 3-position with the Thr-113 carbonyl oxygen [1].

Aldose Reductase Halogen Bond Structure-Activity Relationship

Halogen-Bond Energy Modulation: 3-Bromo vs. 2-Bromo and 4-Bromo Regioisomers

Computational analysis within the same aldose reductase inhibitor series revealed that the halogen bond interaction energy between the bromine atom and the Thr-113 backbone carbonyl varies significantly with the position of bromine on the tetrafluorophenyl ring. The 3-bromo isomer was found to form a stronger halogen bond compared to the 2-bromo and 4-bromo isomers, as quantified by quantum chemical calculations at the CCSD(T)/CBS level [1].

Halogen Bond Energy Computational Chemistry Drug Design

Predicted Physicochemical Differentiation: pKₐ and LogP Compared to 3-Chloro and Non-Brominated Analogs

The predicted acid dissociation constant (pKₐ) and lipophilicity (LogP) of 3-bromo-2,4,5,6-tetrafluorobenzyl alcohol differ from those of the 3-chloro analog (CAS 67640-29-3) and the non-halogenated 2,3,5,6-tetrafluorobenzyl alcohol (CAS 4084-38-2). The introduction of bromine at the 3-position is predicted to lower the pKₐ of the benzylic alcohol relative to the non-brominated tetrafluorobenzyl alcohol (predicted pKₐ ~12.94) and to increase LogP, which may enhance membrane permeability of derived conjugates .

Physicochemical Properties ADME Prediction Lead Optimization

High-Value Application Scenarios for 3-Bromo-2,4,5,6-tetrafluorobenzylalcohol


Structure-Guided Design of Halogen-Bonding Aldose Reductase Inhibitors

The 3-bromo-2,4,5,6-tetrafluorobenzyl scaffold is the optimal starting point for designing potent aldose reductase inhibitors that exploit halogen bonding with the Thr-113 backbone carbonyl. The 3-bromo regioisomer delivers the strongest halogen bond and the lowest IC₅₀ in the inhibitor series, making it the preferred building block for lead optimization programs targeting diabetic complications [1].

Synthesis of Regioisomer-Defined Fluorescent Probes for Halogen Bond Studies

Because the halogen bond strength is exquisitely sensitive to bromine position, the pure 3-bromo isomer enables the preparation of fluorescent or biotinylated probe molecules with precisely tuned target engagement properties. Using the 2-bromo or 4-bromo isomer instead would yield probes with different binding kinetics, confounding target occupancy measurements [1].

Pharmacokinetic Optimization of CNS-Penetrant Drug Candidates

The combination of a moderately acidic benzylic alcohol (pKₐ lowered by the ortho/para fluorine atoms and the meta bromine) and increased lipophilicity (LogP elevated by bromine) makes 3-bromo-2,4,5,6-tetrafluorobenzyl alcohol an attractive intermediate for ester prodrugs or ether-linked conjugates intended for CNS delivery, where balanced LogP and hydrogen-bonding capacity are critical [1].

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